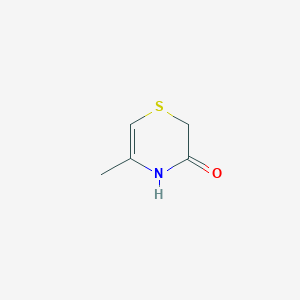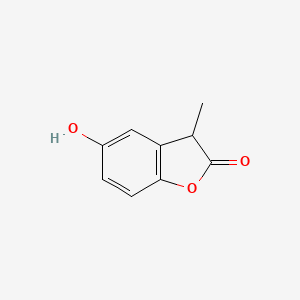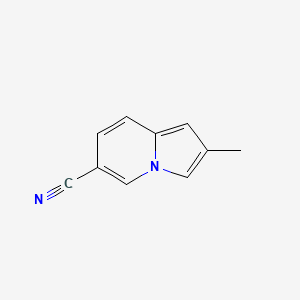
2-Methyl-6-indolizinecarbonitrile
描述
2-Methyl-6-indolizinecarbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a powder in physical form and is white to pale yellow in color .
Synthesis Analysis
The synthesis of this compound can be achieved through chemical reactions. One common method involves the reaction of 5-CYANO-2-METHYLPYRIDINE and BROMOACETONE .Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds. These include 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
This compound is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide . It has a moderate to high degree of volatility .科学研究应用
2-Methyl-6-indolizinecarbonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of 2-Methyl-6-indolizinecarbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. Additionally, it has been found to inhibit the activity of certain kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various diseases. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-6-indolizinecarbonitrile in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a useful tool for studying the mechanisms of inflammation and cancer progression. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-Methyl-6-indolizinecarbonitrile. One area of interest is in the development of new drugs based on this compound. Researchers are also interested in studying the mechanisms of action of this compound in more detail, as well as exploring its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is a need for more studies on the safety and toxicity of this compound, particularly in vivo studies.
安全和危害
属性
IUPAC Name |
2-methylindolizine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAKJFTSMOWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343937 | |
| Record name | 2-Methyl-6-indolizinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22320-36-1 | |
| Record name | 2-Methyl-6-indolizinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]pyridine-5-carboxamide](/img/structure/B3349481.png)
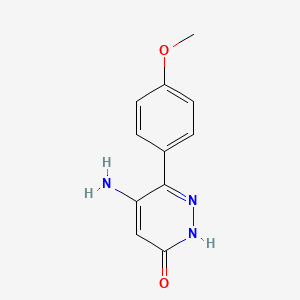
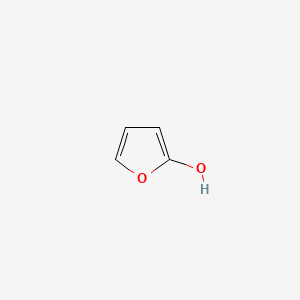
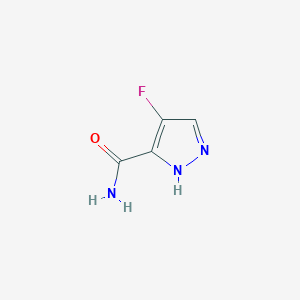
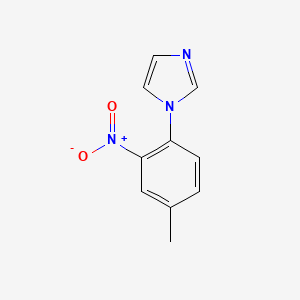
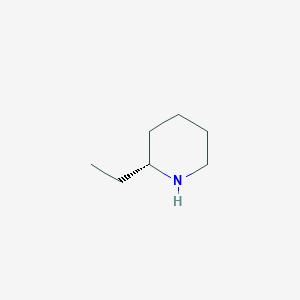
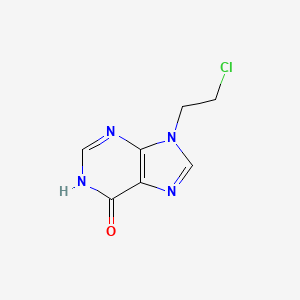

![4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3349537.png)
![2-Fluoro-4-[(1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B3349544.png)
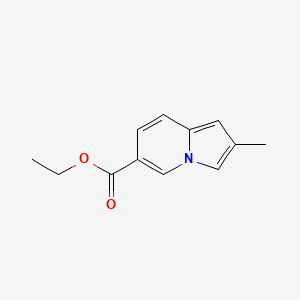
![4-Methyl-3,7-dihydrofuro[2,3-b]pyridin-6(2h)-one](/img/structure/B3349561.png)
